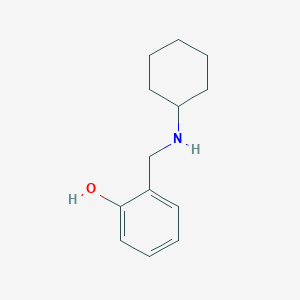

2-Cyclohexylaminomethyl-phenol

Overview

Description

2-Cyclohexylaminomethyl-phenol, also known as 2-CHAMP, is a chemical compound belonging to the class of phenols, which are organic compounds with a hydroxyl group attached to an aromatic hydrocarbon. 2-CHAMP is a white, odorless solid with a melting point of 115°C. It is soluble in water, ethanol, and methanol, and is used as a reagent in organic synthesis. 2-CHAMP is a versatile compound with a variety of applications in scientific research, including as a reagent, catalyst, and inhibitor.

Scientific Research Applications

Dehydrogenation of Cyclohexanones to Phenols

The conversion of cyclohexanones to phenols, including compounds similar to 2-Cyclohexylaminomethyl-phenol, is a critical reaction in the chemical industry, particularly in pharmaceuticals and electronics. Innovations in catalyst development for this transformation could impact the synthesis pathways of related compounds, highlighting the importance of this research in creating more efficient and green methods for phenol production (Du et al., 2022).

Bound Phenolics in Foods

Investigations into the interactions of phenolic compounds with food constituents have significant implications for nutrition and health. Understanding how compounds like 2-Cyclohexylaminomethyl-phenol might interact with other molecules in food could inform their potential health benefits or impacts (Acosta-Estrada et al., 2014).

UAV Remote Sensing for Crop Phenotyping

While not directly related to the chemical properties of phenolics, the use of unmanned aerial vehicle (UAV) technology for crop phenotyping is an example of how scientific research applications can extend into agricultural practices. Such technologies could potentially be used to study the effects of various compounds, including phenolics, on crop growth and health (Yang et al., 2017).

COX-2 Inhibition for Cancer Treatment

Research into the role of phenolic compounds in inhibiting cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer, provides a therapeutic context that could be relevant to compounds like 2-Cyclohexylaminomethyl-phenol. Such studies explore the potential of phenolics in preventing or treating various cancers, including head and neck cancers (Lin et al., 2002).

Antioxidant and Anti-inflammatory Applications

Phenolic compounds are known for their antioxidant and anti-inflammatory properties. Research into these effects could provide a foundation for the development of new drugs and therapeutic strategies based on phenolic compounds, potentially including 2-Cyclohexylaminomethyl-phenol (Costa et al., 2012).

Mechanism of Action

2-Cyclohexylaminomethyl-phenol: (also known as cyclohexylaminomethylphenol ) is a chemical compound with the empirical formula C13H19NO and a molecular weight of 205.30 g/mol

Mode of Action:

- Chemical Neurolysis : When injected near a nerve, phenol produces chemical neurolysis. This effect is nonselective across nerve fiber size and is most prominent on the outer aspect of the nerve .

properties

IUPAC Name |

2-[(cyclohexylamino)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12/h4-6,9,12,14-15H,1-3,7-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVAKOBDEONKIIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90328245 | |

| Record name | 2-Cyclohexylaminomethyl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclohexylaminomethyl-phenol | |

CAS RN |

62984-53-6 | |

| Record name | 2-Cyclohexylaminomethyl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

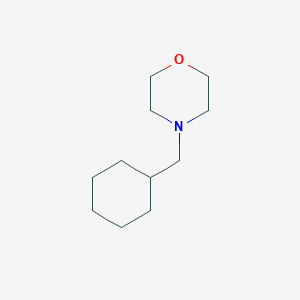

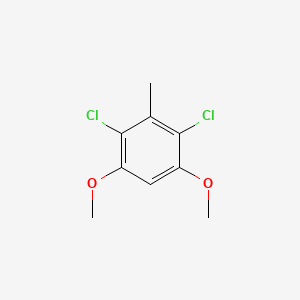

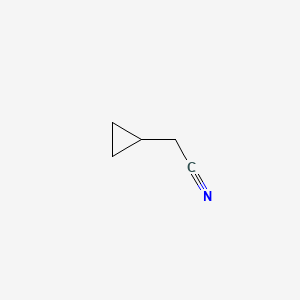

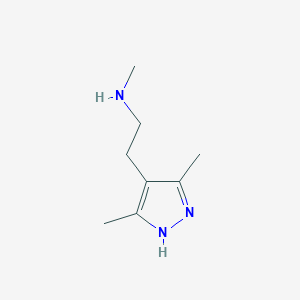

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1348265.png)

![(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B1348272.png)

![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid](/img/structure/B1348274.png)

![2,6-Bis(benzo[d]oxazol-2-yl)pyridine](/img/structure/B1348275.png)